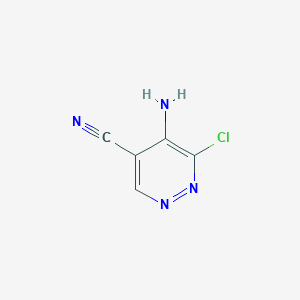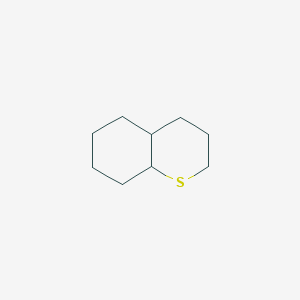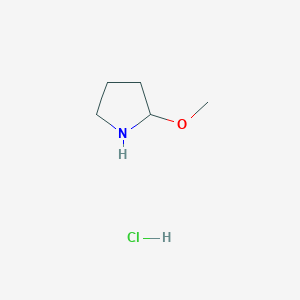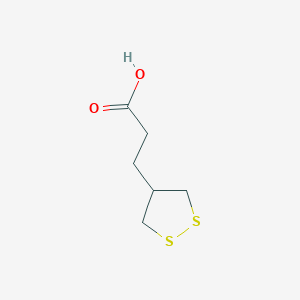
1-Nitroindolizine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure features a nitro group at the first position and a carboxylic acid group at the second position of the indolizine ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitroindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ortho-methylnitrobenzene with diethyl oxalate and sodium methoxide under reflux conditions. This reaction produces (2-nitrophenyl)pyruvic acid, which is then treated with ammonia water and ferrous sulfate to yield the desired indolizine derivative .
Industrial Production Methods: For industrial-scale production, the method described above can be optimized for higher yields and purity. The process involves careful control of reaction temperatures, pH levels, and purification steps to ensure the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Nitroindolizine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoindolizine derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
1-Nitroindolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-nitroindolizine-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes, receptors, and DNA, leading to modulation of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitroindole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Indolizine-2-carboxylic acid: Lacks the nitro group, resulting in different biological and chemical properties.
Uniqueness: 1-Nitroindolizine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
1-nitroindolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)6-5-10-4-2-1-3-7(10)8(6)11(14)15/h1-5H,(H,12,13) |
InChI Key |
CYGRFDSWSCKQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
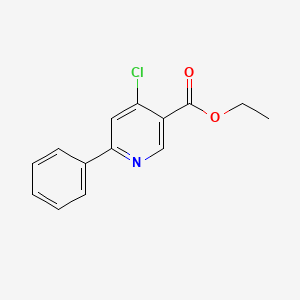
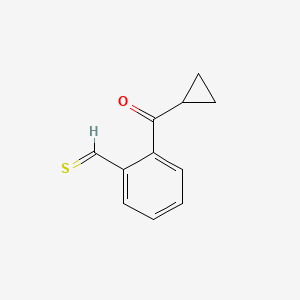


![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
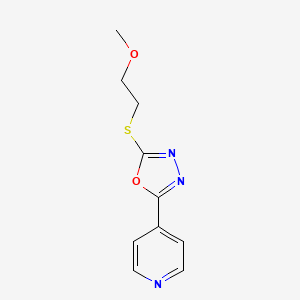
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
